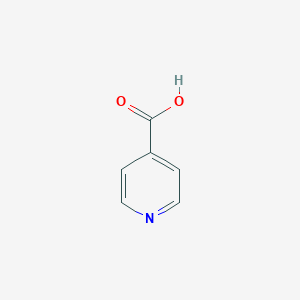

Isonicotinic Acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBYWOBDOCUKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020757 | |

| Record name | Isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Isonicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00789 [mmHg] | |

| Record name | Isonicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55-22-1, 163751-04-0 | |

| Record name | 4-Pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163751-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISONICOTINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8SYN761TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isonicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Advanced Synthesis and Derivatization Strategies

Modern Synthetic Methodologies for Isonicotinic Acid

The production of this compound has evolved to incorporate more efficient and sustainable methods. Research has focused on improving yield, purity, and environmental footprint through novel catalytic systems and greener reaction conditions.

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize hazardous substances and waste. researchgate.net An area of significant interest is the use of biodegradable and reusable catalysts. For instance, citric acid has been identified as an efficient, biodegradable catalyst for synthesizing isoniazid (B1672263) azomethines, which are derivatives of this compound hydrazide. tandfonline.com This method offers the advantages of readily available starting materials and mild reaction conditions in an aqueous ethanol (B145695) medium. tandfonline.com

Another green approach involves performing reactions under solvent-free conditions, which eliminates the need for organic solvents and simplifies product purification. nih.gov The use of solid acid catalysts like natural zeolites represents a promising environmentally friendly strategy. researchgate.netrsc.orgst-andrews.ac.ukmdpi.commdpi.com Zeolites, such as H-mordenite, have been demonstrated as efficient and recyclable catalysts for various organic reactions, offering benefits like low catalyst loading, short reaction times, and excellent yields under mild, solvent-free conditions. ajgreenchem.com Specifically, the catalytic esterification of this compound with ethanol has been successfully carried out using hydrogen forms of natural zeolites, enhanced by microwave and ultrasound irradiation. researchgate.net These methods align with the goals of green chemistry by reducing waste and energy consumption. researchgate.net

The predominant industrial method for synthesizing this compound is the vapor-phase catalytic oxidation of 4-methylpyridine (B42270) (also known as 4-picoline). chemicalbook.comacs.org This process typically yields this compound with a purity of over 95% and a yield of 70-75%. chemicalbook.com The effectiveness of this conversion is highly dependent on the catalyst employed.

Vanadium-based catalysts are central to this process. Vanadium pentoxide (V₂O₅) is a common catalyst, but its performance can be significantly enhanced by modification with other metal oxides. ijcce.ac.irbohrium.com Research has shown that creating binary and ternary vanadium-oxide catalyst systems by adding promoters like titanium dioxide (TiO₂) and tin dioxide (SnO₂) increases catalyst activity. ijcce.ac.irresearchgate.net Adding manganese to a vanadium-titanium (B8517020) oxide catalyst (V-Ti-Mn-O) has also been shown to improve performance over the binary V-Ti-O catalyst, achieving a maximum selectivity of 67.17% at 320 °C. bohrium.commdpi.com These promoters can create a synergistic effect, increasing the conversion of 4-methylpyridine and allowing the reaction to proceed at lower temperatures. ijcce.ac.irresearchgate.net The choice of promoter is crucial; acidic oxides tend to improve catalytic performance, while alkaline oxides can inhibit activity. researchgate.net

| Catalyst System | Starting Material | Key Findings/Conditions | Reported Yield/Selectivity |

|---|---|---|---|

| V₂O₅ | 4-Methylpyridine | Continuous oxidation process. chemicalbook.com | 70-75% yield chemicalbook.com |

| V₂O₅-TiO₂-SnO₂ | 4-Methylpyridine | Ternary system shows synergistic effect, increasing activity and shifting reaction to lower temperatures. ijcce.ac.irresearchgate.net | Data not specified |

| V-Ti-Mn-O | 4-Methylpyridine | Superior performance to V-Ti-O catalyst, attributed to smaller particle size and uniform distribution. bohrium.commdpi.com | 67.17% selectivity at 320 °C bohrium.commdpi.com |

| V-Ti-Cr-Al-P | 4-Methylpyridine | Reaction temperature of 310 °C with a molar ratio of 4-methylpyridine:O₂:H₂O = 1:96:70. researchgate.net | >82% yield researchgate.net |

Derivatization Techniques for Enhanced Bioactivity

This compound is a versatile scaffold, and its derivatization is a key strategy for discovering new therapeutic agents. By chemically modifying the core structure, researchers can modulate pharmacokinetic properties and enhance biological activity. A primary route of derivatization involves the carboxyl group, leading to the formation of esters, amides, and, most notably, hydrazides.

The most famous hydrazide derivative of this compound is this compound hydrazide, commonly known as isoniazid. It is synthesized by reacting an ester of this compound with hydrazine (B178648) hydrate (B1144303). researchgate.net Isoniazid itself is a potent antitubercular agent, but further derivatization of the hydrazide moiety can lead to compounds with a broader spectrum of activity or efficacy against resistant strains.

N(2)-Acyl this compound hydrazides are synthesized by the acylation of the terminal nitrogen (N2) of the isoniazid molecule. This is generally achieved through the reaction of isoniazid with various acid chlorides or anhydrides. A series of these compounds has been synthesized and evaluated for biological activities. nih.gov For example, reacting isoniazid with different aromatic or aliphatic acyl chlorides in an appropriate solvent yields the corresponding N(2)-acyl derivatives. researchgate.netnih.gov

Research findings indicate that the nature of the acyl group significantly influences the bioactivity. In one study, a series of 17 N(2)-acyl this compound hydrazides were synthesized. nih.gov The compound N'-tetradecanoyl-hydrazide was found to be more active against Mycobacterium tuberculosis than the parent compound, isoniazid. nih.gov Other derivatives with dichloro, hydroxyl, and tri-iodo substituents on the acyl group also showed potent antimicrobial activity against various bacteria and fungi. nih.gov Another study reported the synthesis of an acyl-hydrazone from usnic acid and isoniazid, which was achieved via a condensation reaction in ethanol, resulting in a 95% yield. redalyc.org

| Derivative Type | General Synthesis Method | Example Derivative | Reported Bioactivity Finding |

|---|---|---|---|

| N(2)-Aliphatic Acyl Hydrazide | Reaction of isoniazid with an aliphatic acyl chloride. nih.gov | This compound N'-tetradecanoyl-hydrazide | More active than isoniazid against M. tuberculosis. nih.gov |

| N(2)-Aromatic Acyl Hydrazide | Reaction of isoniazid with a substituted aromatic acyl chloride. nih.gov | Derivatives with dichloro, hydroxyl, tri-iodo substituents | Showed high activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov |

| Acyl-hydrazone (from natural product) | Condensation reaction between usnic acid and isoniazid in ethanol. redalyc.org | (R,E)-N'-(1-(6-acetyl-3,7,9-trihydroxy-8,9b-dimethyl-1-oxo-1,9b-dihydrodibenzo[b,d]furan-2-yl)ethylidene)isonicotinohydrazide | Exhibited activity against both susceptible and resistant strains of M. tuberculosis. redalyc.org |

This class of derivatives involves substitution at the second nitrogen of the hydrazide group, often forming hydrazones (Schiff bases). These are typically synthesized through a condensation reaction between this compound hydrazide (isoniazid) and various aldehydes or ketones. mdpi.com The reaction is often carried out in a solvent like ethanol and may be catalyzed by a few drops of acid. mdpi.com

A wide array of these derivatives has been created to enhance bioactivity. For instance, a series of this compound 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides were synthesized and showed promising anti-mycobacterial activity, particularly those with alkyl side chains. nih.gov Another study involved a two-step synthesis where vanillin (B372448) or 4-hydroxybenzaldehyde (B117250) was first alkylated and then reacted with isoniazid to form novel hydrazone derivatives with appreciable antibacterial and cytotoxic activities. mdpi.com More complex structures, such as N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides, have also been designed and synthesized. nih.gov In this series, one compound showed activity comparable to isoniazid against sensitive M. tuberculosis strains and superior activity against resistant strains. nih.gov

Hydrazide Derivatives and their Synthesis

Specific Hydrazide Derivatives

The synthesis of this compound hydrazide (isoniazid) and its derivatives is a cornerstone of medicinal chemistry research, primarily due to their significant biological activities. The general synthesis of N'-acyl this compound hydrazides involves the reaction of corresponding carboxylic acids with a thionyl chloride, followed by reaction with this compound hydrazide. researchgate.net Another common method is the condensation reaction of this compound hydrazide with various aldehydes. researchgate.net

A variety of specific hydrazide derivatives of this compound have been synthesized and studied. While specific synthesis routes for every derivative are not always detailed in easily accessible literature, they generally follow established synthetic pathways for hydrazide formation. This typically involves the reaction of an this compound ester or acyl chloride with a substituted hydrazine, or the condensation of this compound hydrazide with a suitable carbonyl compound. google.comnih.gov

Below are some specific hydrazide derivatives and their synthesis context:

2-cyclooctylhydrazide, 2-cyclopentylhydrazide, and 2-p-menth-2-ylhydrazide : The synthesis of these compounds would likely follow the general route of reacting the corresponding cyclooctyl-, cyclopentyl-, or p-menth-2-yl-hydrazine with an activated form of this compound, such as isonicotinoyl chloride or a methyl ester of this compound. wikipedia.org The incorporation of cyclic alkyl moieties like cyclooctyl and cyclopentyl is a strategy to modulate the lipophilicity and pharmacological properties of the parent molecule. nih.gov

(1-adamantyl)methyl ester : This compound is an ester, not a hydrazide. Its synthesis would involve the esterification of this compound with (1-adamantyl)methanol. This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting this compound to its more reactive acyl chloride followed by reaction with the alcohol. mdpi.com

2,6-dichloro-, hydrazide : The synthesis of 2,6-dichlorothis compound hydrazide starts from 2,6-dichlorothis compound. This acid can be prepared from citrazinic acid by heating with phosphorus oxychloride. The resulting acid is then likely converted to its ester or acyl chloride, which subsequently reacts with hydrazine hydrate to yield the desired hydrazide derivative. Amide derivatives of 2,6-dichlorothis compound have shown biological activity related to inducing systemic acquired resistance in plants.

2-methyl-, 2,2-diethylhydrazide : The synthesis of this derivative would involve either reacting 2-methylthis compound with 1,1-diethylhydrazine (B1346890) or reacting this compound with a more complex hydrazine derivative. 2-Methylthis compound can be synthesized through various routes, including the oxidation of 2,4-lutidine. google.comchemscene.com

2-(1-carboxy-3-phenylallylidene)hydrazide : This derivative is a hydrazone, formed by the condensation reaction of this compound hydrazide with 2-oxo-4-phenyl-3-butenoic acid. Such hydrazones are widely synthesized by refluxing this compound hydrazide with the appropriate aldehyde or ketone in a solvent like ethanol. madison-proceedings.com

Methanesulfonate hydrate : This compound is a salt of this compound hydrazide. It is composed of isoniazid, methanesulfonic acid, and water. Its formation involves a straightforward acid-base reaction between the basic hydrazide and methanesulfonic acid.

Ester and Thioester Derivatives

The synthesis of ester and thioester derivatives of this compound is a key strategy for modifying its physicochemical properties and biological activity.

Ester Derivatives: this compound esters are typically synthesized through several common methods. A general procedure involves refluxing this compound with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction mixture is then neutralized, and the crude ester is extracted. researchgate.net For more reactive or sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the esterification between this compound and an alcohol.

Another approach involves the conversion of this compound to its more reactive acyl chloride hydrochloride using thionyl chloride, which can then be reacted with the alcohol in the presence of a base like triethylamine (B128534) to yield the corresponding ester. This method is particularly useful for creating "active esters," such as N-hydroxysuccinimidyl or pentafluorophenyl esters, which are highly reactive acylating agents.

For instance, the synthesis of methyl isonicotinate (B8489971) involves the reaction of this compound with methanol (B129727) and sulfuric acid. wikipedia.org Similarly, lower alkyl esters can be prepared by the hydrogenolysis of 2,6-dihalopyridine-4-carboxylic acid esters in the presence of a palladium catalyst. google.com

Thioester Derivatives: Thioesters are organosulfur analogs of esters where a sulfur atom replaces the ester oxygen. They are important intermediates in biochemistry, for example, in the form of acetyl-CoA. The synthesis of thioesters of this compound can be achieved through several routes. One common method is the reaction of an isonicotinoyl chloride with a thiol in the presence of a base. organic-chemistry.org

Alternatively, condensation of this compound with a thiol using a dehydrating agent like DCC is a viable method. organic-chemistry.org More recent and greener approaches for thioester synthesis include photocatalytic reactions of carboxylic acids with disulfides or the use of safer coupling reagents. organic-chemistry.org A copper-catalyzed oxidative coupling of aroylhydrazides with disulfides also provides an alternative route to thioesters. organic-chemistry.org

Table 1: Synthesis Methods for this compound Esters and Thioesters

| Derivative Type | General Synthesis Method | Reagents | Reference |

|---|---|---|---|

| Ester | Fischer Esterification | This compound, Alcohol, H₂SO₄ | researchgate.net |

| Ester | Acyl Chloride Method | This compound, SOCl₂, Alcohol, Base | |

| Thioester | Acyl Chloride Method | Isonicotinoyl chloride, Thiol, Base | organic-chemistry.org |

| Thioester | Condensation with Dehydrating Agent | This compound, Thiol, DCC | organic-chemistry.org |

Incorporating Adamantyl and Cyclopentyl Moieties for Pharmacological Modulation

The incorporation of bulky, lipophilic moieties such as adamantyl and cyclopentyl groups into the structure of this compound derivatives is a deliberate strategy in medicinal chemistry to modulate their pharmacological properties. These groups can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Adamantyl Moiety: The adamantane (B196018) cage is a rigid and highly lipophilic three-dimensional structure. Introducing an adamantane fragment into a drug candidate can enhance its lipophilicity, which may lead to improved membrane permeability and oral bioavailability. This increased lipophilicity can also facilitate the compound's entry into specific cellular compartments or its interaction with hydrophobic pockets in target enzymes or receptors. nih.govresearchgate.net For example, a series of this compound derivatives incorporating a tricyclodecane scaffold (which has structural similarities to adamantane) were synthesized and showed that compounds with alkyl side chains had the best anti-mycobacterial activity. nih.govresearchgate.net

Cyclopentyl Moiety: Similar to the adamantyl group, the cyclopentyl moiety increases the lipophilicity of a molecule, though to a lesser extent. Its incorporation can be a fine-tuning mechanism to achieve an optimal balance between aqueous solubility and lipid permeability, which is crucial for drug efficacy. The synthesis of this compound 2-cyclopentylhydrazide, for instance, would aim to leverage these properties for potential therapeutic benefits.

The primary goals of incorporating these moieties are:

Enhanced Lipophilicity : To improve passage through biological membranes.

Increased Metabolic Stability : The bulky nature of these groups can sterically hinder enzymatic degradation, prolonging the drug's half-life.

Improved Target Binding : The hydrophobic nature of these groups can lead to stronger binding interactions with hydrophobic regions of target proteins.

Design of Cascade Prodrugs and Prochelators

Cascade Prodrugs: A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. nih.gov A cascade prodrug involves a multi-step activation process, often triggered by a specific physiological condition, such as the microenvironment of a tumor. cascadeprodrug.comcascadeprodrug.com This approach allows for targeted drug release, minimizing systemic toxicity. cascadeprodrug.com

In the context of this compound, a cascade prodrug could be designed to be activated by specific enzymes or conditions prevalent in target tissues. For example, a hypoxia-activated prodrug based on an this compound derivative could be developed for solid tumors, which are often characterized by low oxygen levels. cascadeprodrug.comcascadeprodrug.com The design of such a prodrug would involve linking the this compound derivative to a hypoxia-sensitive trigger moiety. Under hypoxic conditions, the trigger would undergo a chemical transformation, initiating a cascade of reactions that ultimately releases the active drug. nih.gov

Prochelators: Prochelators are a type of prodrug designed to be activated by the presence of specific metal ions. They are developed to target diseases associated with metal dyshomeostasis, such as neurodegenerative disorders or some cancers. A prochelator is a molecule that is relatively inert until it binds to its target metal ion. Upon chelation, the molecule's electronic properties are altered, leading to its activation as a therapeutic agent or a diagnostic probe.

An this compound-based prochelator could be designed by incorporating a metal-binding site into the molecule in such a way that its therapeutic or signaling properties are masked. For instance, this compound hydrazide has been used to cap silver nanoparticles, which can then act as a selective chemosensor for mercury ions, demonstrating the chelating potential of such derivatives. researchgate.net A therapeutic prochelator based on this compound would be designed to have low affinity for other biologically relevant metals to ensure specificity and reduce off-target effects.

Green Chemistry Principles in this compound Synthesis and Derivatization

Green chemistry is a set of principles aimed at reducing or eliminating the use and generation of hazardous substances in chemical processes. researchgate.net The application of these principles to the synthesis and derivatization of this compound is crucial for developing more sustainable and environmentally friendly pharmaceutical manufacturing.

Synthesis of this compound: Traditionally, this compound is produced by the oxidation of 4-picoline, often using strong oxidizing agents like nitric acid, which can generate hazardous byproducts. chempanda.comwikipedia.org A greener alternative is the ammoxidation of 4-picoline to 4-cyanopyridine, followed by hydrolysis. While this method is an improvement, research is ongoing to develop even more environmentally benign processes. This includes the use of heterogeneous catalysts and solvent-free conditions for the gas-phase oxidation of 3-picoline to nicotinic acid, a technology that could potentially be adapted for this compound production. mdpi.com

Derivatization of this compound: The principles of green chemistry are also being applied to the derivatization of this compound. Key areas of focus include:

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even solvent-free conditions.

Catalysis : Employing catalytic reagents instead of stoichiometric ones to improve atom economy and reduce waste. For example, using natural catalysts like lemon juice for the synthesis of Schiff bases of nicotinic acid hydrazide has been reported. google.com

Energy Efficiency : Utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. imedpub.com

Renewable Feedstocks : Exploring the use of renewable starting materials for the synthesis of this compound and its derivatives.

For example, the synthesis of this compound hydrazide derivatives has been achieved using greener methods, such as the use of water as a solvent or employing catalyst-free conditions. researchgate.net The development of green derivatization techniques is an active area of research, with the goal of making the production of this compound-based pharmaceuticals more sustainable. researchgate.net

Iii. Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Analysis

Spectroscopic methods are fundamental tools for elucidating the molecular structure and electronic properties of isonicotinic acid. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide complementary information about its vibrational modes, atomic connectivity, and electronic energy levels.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering valuable information about its functional groups. The IR spectrum of this compound displays characteristic absorption bands corresponding to the carboxylic acid and pyridine (B92270) moieties. The strong and broad absorption in the 2500-3000 cm⁻¹ region is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group is observed as a strong band around 1710-1730 cm⁻¹.

Upon coordination to a metal ion, significant shifts in these vibrational frequencies occur, providing evidence of complex formation. nih.gov For instance, in metal-isonicotinate complexes, the position of the carboxylate stretching bands can indicate the coordination mode (e.g., monodentate, bidentate bridging). nih.govresearchgate.net The FT-IR spectra of metal halide complexes with this compound, as well as tetracyanonickelate (B1213329) complexes, have been reported, with vibrational assignments provided for all observed bands. nih.gov Studies have shown that for a series of isomorphous complexes, the difference in vibrational modes between free and coordinated this compound increases in line with the second ionization potentials of the metals. nih.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3000 (broad) |

| Carboxylic Acid | C=O stretch | 1710-1730 |

| Pyridine Ring | C=N stretch | ~1600 |

| Pyridine Ring | C-H stretch | >3000 |

| Carboxylic Acid | C-O stretch | 1200-1300 |

Note: The exact positions of IR bands can vary depending on the sample state (e.g., solid, solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra of this compound have been well-documented.

In the ¹H NMR spectrum, the acidic proton of the carboxylic group typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm), the exact position being highly dependent on the solvent and concentration. chemicalbook.com The aromatic protons on the pyridine ring appear as two distinct sets of signals, consistent with the A₂B₂ spin system. The protons adjacent to the nitrogen atom (at C2 and C6) are deshielded and resonate at a lower field (typically around 8.5-8.8 ppm) compared to the protons at C3 and C5 (around 7.8 ppm). chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around 165-170 ppm. bmrb.io The carbon atoms of the pyridine ring show distinct chemical shifts, with the carbon atom attached to the carboxyl group (C4) appearing around 140-143 ppm, while the carbons adjacent to the nitrogen (C2, C6) are found near 150-152 ppm. bmrb.io

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Chemical Shift (ppm) in DMSO-d₆ | Chemical Shift (ppm) in D₂O |

|---|---|---|---|

| ¹H | COOH | ~14.0 | - |

| ¹H | H2, H6 | ~8.79 | ~8.66 |

| ¹H | H3, H5 | ~7.83 | ~7.67 |

| ¹³C | C=O | - | ~170.0 |

| ¹³C | C2, C6 | ~152.3 | ~152.3 |

| ¹³C | C4 | - | ~143.3 |

| ¹³C | C3, C5 | ~124.3 | ~124.3 |

Data sourced from various spectral databases. chemicalbook.combmrb.io Chemical shifts are approximate and can vary with experimental conditions.

UV-Visible Spectroscopy for Electronic Structure Elucidation

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. libretexts.org The UV spectrum of this compound in solution typically exhibits two main absorption bands. sielc.comsielc.com A strong absorption peak is generally observed around 263-264 nm, which is attributed to the π → π* transition of the pyridine ring. sielc.comresearchgate.net Another absorption maximum can be found at a lower wavelength, around 214-224 nm. sielc.comsielc.comiosrjournals.org The position and intensity of these bands can be influenced by the solvent polarity and pH. scispace.com For example, protonation of the pyridine nitrogen can cause shifts in the absorption maxima. nih.gov

In the context of coordination complexes, UV-Vis spectroscopy is crucial for investigating the electronic structure of the resulting compounds. libretexts.org The coordination of this compound to a transition metal ion can lead to the appearance of new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, in addition to the d-d transitions of the metal center. nih.gov Analysis of these spectra provides insights into the nature of the metal-ligand bonding and the electronic environment of the metal ion. nih.govnih.gov

Table 3: UV-Visible Absorption Maxima (λₘₐₓ) for this compound

| Solvent/Conditions | λₘₐₓ (nm) | Corresponding Transition |

|---|---|---|

| Water (acidic) | ~214, ~264 | π → π* |

| Distilled Water | ~263 | π → π* |

Data compiled from multiple sources. sielc.comsielc.comresearchgate.net The exact λₘₐₓ values can be affected by pH and solvent.

Crystallography and Crystal Engineering

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, which is essential for understanding intermolecular interactions and designing new materials.

X-ray Diffraction Studies of this compound and its Complexes

Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the precise molecular structure of this compound and a vast array of its coordination compounds. mdpi.com In the solid state, this compound molecules typically form hydrogen-bonded dimers through their carboxylic acid groups. These dimers are then further linked by N-H···O hydrogen bonds, creating extended supramolecular architectures.

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases, assess sample purity, and study phase transformations. americanpharmaceuticalreview.com A comparison between the experimental PXRD pattern of a bulk sample and the pattern simulated from single-crystal data can confirm the phase purity of the synthesized material. researchgate.net This technique is widely used in the analysis of pharmaceutical formulations and coordination polymers. icdd.com

Numerous X-ray diffraction studies have been conducted on metal complexes of this compound. nih.govresearchgate.net These studies reveal that this compound can adopt various coordination modes, acting as a monodentate ligand through either the pyridine nitrogen or a carboxylate oxygen, or as a bridging ligand connecting multiple metal centers. This versatility has led to the formation of diverse structures, from simple mononuclear complexes to one-, two-, and three-dimensional coordination polymers. nih.gov For instance, the structure of a Cu(II) isonicotinate (B8489971) material revealed a unique 2D layered arrangement. nih.gov

Crystal Engineering of Coordination Compounds

Crystal engineering utilizes the principles of molecular recognition and self-assembly to design and synthesize crystalline solids with desired structures and properties. This compound is a popular ligand in crystal engineering due to its ability to form robust hydrogen bonds and coordinate effectively with metal ions.

The combination of the directional coordination ability of the pyridine nitrogen and the hydrogen-bonding capacity of the carboxylic acid group allows for the construction of predictable supramolecular synthons. A common and reliable synthon is the carboxylic acid···pyridine hydrogen bond. acs.org By carefully selecting metal ions and ancillary ligands, researchers can systematically build coordination networks with specific topologies and functionalities. For example, novel crystalline inclusion compounds have been constructed from [Ni(SCN)₂(isoH)₂] (where isoH is this compound), which form 2D host layers capable of including guest molecules in their cavities. acs.org The formation of co-crystals, where this compound is combined with other molecules like nicotinamide (B372718) or clofibric acid, further demonstrates its utility in creating new solid-state forms with tailored properties. acs.org

Rare Earth Metal Coordination Compounds

Rare earth metal cations, characterized by their strong Lewis acid nature and large ionic radii, preferentially form complexes with high coordination numbers. They favor hard Lewis base donors, such as oxygen and nitrogen atoms. This compound, with its carboxylic oxygen and pyridine nitrogen, serves as a suitable ligand for coordinating with these metal ions, facilitating the formation of diverse and stable coordination compounds. nih.gov

Lanthanide-Mercury this compound Compounds

Research into heterometallic compounds has led to the synthesis and characterization of novel lanthanide-mercury complexes incorporating this compound (HIA) or its anion (IA). These compounds exhibit a variety of structural motifs and interesting physical properties.

Solvothermal and hydrothermal reactions have been employed to create crystalline structures where this compound acts as a key ligand. For instance, two such compounds, [Gd(μ2-HIA)2(μ3-IA)(H2O)2(HgCl2)]n(nHgCl4)·3nH2O and {[Nd(μ2-HIA)3(DMF)(H2O)]n}(Hg4Br11)n(nBr)·nH3O, have been synthesized and analyzed using single-crystal X-ray diffraction. tandfonline.com The gadolinium (Gd) compound forms a two-dimensional (2D) layered structure, while the neodymium (Nd) complex results in a one-dimensional (1D) chain. tandfonline.com In both cases, the lanthanide ions are eight-coordinated, adopting a square antiprism geometry. tandfonline.com

Further research has yielded a series of three-dimensional (3D) lanthanide-mercury complexes with the general formula [Ln(H2O)2(μ-IA)3Hg3Br6]n, where Ln can be praseodymium (Pr), neodymium (Nd), or erbium (Er). acs.orgacs.org These compounds demonstrate how the choice of lanthanide ion can adjust the band structure of the resulting semiconductor material. acs.orgacs.org Another neodymium-mercury compound, [Nd(IA)2(H2O)3(NO3)(HgCl2)]n·2nH2O·nEtOH, forms a 2D layered structure where the this compound ligand is shown to effectively absorb UV light and transfer the energy to the Nd(III) ions. acs.org

A terbium-mercury complex, {Tb2(IA)6(H2O)4}n(nHgCl4)·nCl·4nH3O, also featuring a 2D layer-like structure, was synthesized via a hydrothermal reaction. qut.edu.au The study of these compounds provides insight into the relationship between their crystal structures and their photoluminescent and semiconductive properties. acs.orgqut.edu.au

Table 1: Selected Lanthanide-Mercury this compound Compounds and Their Structural Features

| Compound Formula | Lanthanide (Ln) | Structural Motif | Lanthanide Coordination Geometry |

| [Gd(μ2-HIA)2(μ3-IA)(H2O)2(HgCl2)]n(nHgCl4)·3nH2O tandfonline.com | Gadolinium (Gd) | Two-dimensional (2D) Layer-like | Square antiprism |

| {[Nd(μ2-HIA)3(DMF)(H2O)]n}(Hg4Br11)n(nBr)·nH3O tandfonline.com | Neodymium (Nd) | One-dimensional (1D) Chain-like | Square antiprism |

| [Ln(H2O)2(μ-IA)3Hg3Br6]n acs.orgacs.org | Pr, Nd, Er | Three-dimensional (3D) | Not specified |

| [Nd(IA)2(H2O)3(NO3)(HgCl2)]n·2nH2O·nEtOH acs.org | Neodymium (Nd) | Two-dimensional (2D) Layered | Not specified |

| {Tb2(IA)6(H2O)4}n(nHgCl4)·nCl·4nH3O qut.edu.au | Terbium (Tb) | Two-dimensional (2D) Layer-like | Not specified |

This compound as a Structure-Directing Agent in Metal Phosphate-Oxalates

This compound has proven effective as a structure-directing agent (SDA) in the synthesis of inorganic-organic hybrid materials, specifically metal phosphate-oxalates. Its role is crucial in organizing the inorganic components into specific architectures.

In a notable example, two new metal phosphate-oxalates, designated SCU-26 and SCU-27, were synthesized under solvent-free conditions using this compound as the templating molecule. nih.govnih.gov The resulting materials exhibit distinct layered structures and properties. SCU-26 is a neutral layered compound that shows intense blue-green luminescence, with a high quantum yield of 28.35%. nih.gov In contrast, SCU-27 possesses an anionic layered structure and demonstrates a high proton conductivity of 9.0 × 10⁻⁴ S cm⁻¹ at 85 °C and 95% relative humidity. nih.gov These findings highlight the utility of this compound in creating functional materials by directing the assembly of metal phosphate-oxalate frameworks. nih.govnih.gov

Table 2: Properties of this compound-Templated Metal Phosphate-Oxalates

| Compound | Structural Feature | Key Property |

| SCU-26 | Neutral Layered nih.gov | Intense blue-green luminescence (Quantum Yield: 28.35%) nih.gov |

| SCU-27 | Anionic Layered nih.gov | High proton conductivity (9.0 × 10⁻⁴ S cm⁻¹ at 85 °C, 95% RH) nih.gov |

Supramolecular Architectures involving this compound

The functional groups of this compound—the carboxylic acid and the pyridine nitrogen—are adept at forming strong and directional hydrogen bonds. This capability makes it a powerful component in the field of supramolecular chemistry and crystal engineering, where it is used to build complex, non-covalently bonded architectures. The carboxylic acid can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor, a combination that forms a reliable supramolecular synthon.

This principle is demonstrated in the formation of co-crystals with other molecules. For example, this compound forms a proton-transfer compound with cytosine. In the crystal structure of cytosinium isonicotinate cytosine dihydrate, cytosinium-cytosine pairs are linked by triple hydrogen bonds to create one-dimensional polymeric ribbons. These ribbons are then interconnected through isonicotinate-water and water-water hydrogen bonds, culminating in a three-dimensional network. nih.gov

The ability of this compound to form these predictable hydrogen-bonding patterns has been exploited in the creation of multicomponent crystals with various pharmaceutical molecules. The carboxylic acid···pyridine hydrogen bond is a frequently utilized supramolecular synthon in this context.

Iv. Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the intrinsic properties of isonicotinic acid and its analogues. nih.gov These ab initio methods solve the electronic structure of a molecule, yielding a wealth of information about its geometry, stability, and reactivity.

A key application is the determination of the most stable molecular conformation. For instance, in a study of this compound N-oxide, DFT calculations were used to compute the geometry and associated energies of two possible conformers, identifying the most stable form. nih.gov Such calculations are crucial as the three-dimensional shape of a molecule is a primary determinant of its interaction with biological targets.

DFT is also extensively used to analyze vibrational and electronic spectra. Calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental FT-IR and Raman spectra. nih.gov Furthermore, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Δε) is a key indicator of chemical reactivity and stability. epstem.netmdpi.com Studies on nicotinic acid derivatives show that these parameters, along with others like ionization potential, chemical hardness, and electrophilicity, can be calculated to understand chemical reactivity and charge transfer processes. epstem.net

Thermodynamic properties such as heat capacity, entropy, and enthalpy can also be calculated at different temperatures, providing a comprehensive physicochemical profile of the compound. nih.gov The table below summarizes key parameters typically derived from DFT studies on this compound and related structures.

| Parameter | Description | Significance | Reference |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Determines the molecule's shape and steric properties. | nih.gov |

| Conformer Energies | Relative energies of different rotational isomers. | Identifies the most stable and likely active conformation. | nih.gov |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Aids interpretation of experimental IR and Raman spectra. | nih.gov |

| HOMO-LUMO Gap (Δε) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity, kinetic stability, and polarizability. epstem.netmdpi.com | nih.govepstem.net |

| Electronic Properties | Dipole moment, atomic charges, chemical potential, hardness, electrophilicity index. | Quantifies the electronic nature and reactivity of the molecule. epstem.netmdpi.com | epstem.net |

| Thermodynamic Properties | Heat capacity, entropy, enthalpy. | Provides data on the thermal behavior and stability of the compound. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful computational approach that links the chemical structure of a series of compounds to their biological activity through mathematical models. researchgate.netnih.gov The fundamental principle is that variations in the biological activity of a congeneric series of molecules are dependent on changes in their structural or physicochemical properties. researchgate.net

In QSAR studies of this compound derivatives, the goal is to develop a regression model that can predict the biological activity (e.g., antitubercular, antimicrobial) based on calculated molecular descriptors. researchgate.netnih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure. They can be broadly categorized as electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, shape indices), and lipophilic (e.g., logP, a measure of hydrophobicity). nih.gov

For example, a classic QSAR study on 2-substituted this compound hydrazides correlated the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis with the electronic, steric, and lipophilic properties of the substituents. nih.gov The resulting correlation equation revealed that the reactivity of the pyridine (B92270) nitrogen atom is essential for the biological activity. nih.gov More recent studies on isoniazid (B1672263) derivatives have developed QSAR models to predict antimicrobial activity against various pathogens. researchgate.net These models often use topological descriptors, which describe molecular shape and branching, and quantum chemical descriptors derived from methods like DFT. mdpi.com

The process involves generating a large number of descriptors for a set of molecules with known activities, then using statistical methods like multiple linear regression or machine learning to select the most relevant descriptors and build a predictive model. researchgate.netnih.gov

| Descriptor Type | Examples | Biological Activity Predicted | Reference |

| Electronic | Hammett constant (σ), Atomic charges | Tuberculostatic activity | nih.gov |

| Steric | van der Waals volume, Molar refractivity | Tuberculostatic activity | nih.gov |

| Lipophilic / Hydrophobic | Partition coefficient (logP) | Tuberculostatic activity | nih.gov |

| Topological | Randic index (R), Connectivity indices | Antimicrobial activity | mdpi.cominnovareacademics.in |

| Quantum Chemical | HOMO/LUMO energy, Electronegativity | Antituberculosis activity | mdpi.comnih.gov |

Traditional QSAR models are developed for a single biological target. However, many drugs, including derivatives of this compound, can interact with multiple targets. Multi-target QSAR (mt-QSAR) is an advanced approach that addresses this by building a single model to predict the activity of compounds against several proteins simultaneously. nih.gov

An mt-QSAR model can be constructed using machine learning algorithms, such as a multilayer perceptron neural network (MLP). nih.gov The input for the model includes molecular descriptors for a set of compounds, along with an identifier for the specific biological target against which their activity was measured. nih.gov The output layer then classifies the compound's activity (e.g., active or inactive) for each respective target. nih.gov

A study on inhibitors of parasitic proteins demonstrated the feasibility of this approach, creating a model that could correctly classify molecules as inhibitors for up to five different proteins with high accuracy. nih.gov Such models are invaluable for designing broad-spectrum agents or for identifying potential off-target effects early in the drug discovery process. While specific mt-QSAR studies focused solely on this compound are not prominent, the methodology is highly applicable to its derivatives, known for their diverse biological activities.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound derivatives interact with their biological targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide a visual and energetic model of the ligand-protein complex.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves placing the ligand in various positions and conformations within the binding pocket and using a scoring function to rank the resulting poses. nih.gov A higher score typically indicates a more favorable binding interaction. Docking studies have been instrumental in rationalizing the activity of this compound derivatives. For example, derivatives have been docked into the active site of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA), a key target for the drug isoniazid, to identify crucial binding interactions. nih.gov Other studies have used docking to explore the binding of isonicotinoyl hydrazide derivatives to the COVID-19 main protease and isonicotinates to the COX-2 enzyme, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. nanobioletters.comnih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of the system. nih.govnih.gov These simulations can reveal how the ligand and protein adapt to each other and can be used to calculate binding free energies, which are a more rigorous estimate of binding affinity than docking scores. rsc.org For instance, MD simulations have been used to study the binding of ligands to pyrazinamidase, an enzyme relevant to tuberculosis treatment, to understand the binding pathway and the role of specific amino acid residues. nih.gov

| Derivative Class | Biological Target | Key Findings from Docking/MD | Reference |

| This compound hydrazides (INH analogues) | Enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis | Identified reasonable binding interactions and effective overall docking scores, correlating with antitubercular activity. | nih.gov |

| Isonicotinates | Cyclooxygenase-2 (COX-2) | Deciphered the binding potential of potent anti-inflammatory compounds within the COX-2 enzyme cavity. | nih.gov |

| Isonicotinoyl hydrazide derivatives | COVID-19 Main Protease (Mpro / 3CLpro) | Showed that derivatives can locate in the active site, with some showing higher docking scores than reference drugs. Identified key hydrogen bonds with residues like Ser144 and Cys145. | nanobioletters.comresearchgate.net |

| Quinolinone-thiosemicarbazones | InhA and DprE1 of M. tuberculosis | MD simulations showed stable binding energies, suggesting likely inhibition of these key enzymes. | nih.gov |

V. Biological and Biomedical Research Applications

Biochemical Pathways and Metabolic Roles

Precursor in Metabolic Pathways (e.g., Vitamin B6 Synthesis)

Isonicotinic acid's role in metabolic pathways is primarily understood through its structural relationship with Vitamin B6 and the antagonistic effects of its derivatives. Vitamin B6 is a group of six compounds, or vitamers, that all feature a pyridine (B92270) ring at their core; the biologically active coenzyme form is pyridoxal 5'-phosphate (PLP). nih.gov While this compound shares this core pyridine structure, it is not a direct biological precursor in the de novo synthesis of Vitamin B6 in organisms. mdpi.com The biosynthesis of Vitamin B6 involves different precursors, such as 4-phospohydroxy-L-threonine and DXP in E. coli. mdpi.com

The metabolic significance of the this compound structure is most evident in the action of its hydrazide derivative, isoniazid (B1672263). Due to its close structural similarity to pyridoxal, isoniazid acts as a competitive inhibitor in metabolic processes that require Vitamin B6. youtube.com This interference with Vitamin B6-dependent enzymes is a key aspect of isoniazid's biological effects and is a critical consideration in its therapeutic use. Therefore, while not a precursor, the this compound framework plays a significant role by interacting with and disrupting Vitamin B6-related biochemical pathways.

Involvement in NAD+ Metabolism (indirectly via nicotinic acid)

This compound, as a structural isomer of nicotinic acid (niacin or vitamin B3), occupies a unique position in the context of Nicotinamide (B372718) Adenine Dinucleotide (NAD+) metabolism. Nicotinic acid is a well-established precursor for the biosynthesis of NAD+ through the Preiss-Handler pathway. oregonstate.edunih.gov This metabolic route involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NAAD), and finally amidated to produce NAD+. oregonstate.edumdpi.com NAD+ is an essential coenzyme in a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling. nih.govnbinno.com

However, despite its structural similarity to nicotinic acid, this compound is not known to function as a direct precursor for the synthesis of functional NAD+. Research into the metabolic fate of this compound and its derivatives, particularly its hydrazide form (isoniazid), reveals a different type of interaction with the NAD+ metabolic machinery. The activation of the antitubercular prodrug isoniazid by the catalase-peroxidase enzyme KatG in Mycobacterium tuberculosis leads to the formation of an isonicotinyl radical. This radical can then covalently attach to NAD+, forming an isonicotinyl-NAD adduct. researchgate.net This adduct is a potent inhibitor of key enzymes in mycobacterial cell wall synthesis, which is central to isoniazid's therapeutic effect. Therefore, the involvement of the this compound moiety with NAD+ in this context is not as a building block for the coenzyme, but rather as part of an inhibitory adduct formed from its derivative, isoniazid.

Influence on Endogenous Metabolite Homeostasis

This compound significantly influences the homeostasis of endogenous metabolites, primarily as a major metabolic byproduct of the widely used antituberculosis drug, isoniazid (this compound hydrazide). Following administration, isoniazid undergoes extensive metabolism in the liver, where it is broken down by enzymes such as N-acetyltransferase-2 (NAT2) and amidases. researchgate.netmdpi.com

Table 1: Key Metabolites in Isoniazid Biotransformation

| Precursor | Metabolite | Key Enzyme(s) |

| Isoniazid | Acetylisoniazid | N-acetyltransferase-2 (NAT2) |

| Isoniazid | This compound | Amidase |

| Isoniazid | Hydrazine (B178648) | Amidase |

| Acetylisoniazid | Acetylhydrazine | Amidase |

| This compound | Isonicotinylglycine | Glycine N-acyltransferase |

Bioanalytical Applications

The detection and quantification of this compound in biological samples serve as a crucial bioanalytical tool for monitoring the administration and metabolism of its parent drug, isoniazid (this compound hydrazide). This application is particularly important in the clinical management of tuberculosis to assess patient compliance with treatment regimens and to study the pharmacokinetics of the drug. nih.govresearchgate.net

Several analytical methods have been developed for the sensitive and specific detection of this compound. One prominent technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can accurately quantify this compound along with isoniazid and its other major metabolites in plasma. researchgate.net This method offers high precision and allows for a comprehensive understanding of the drug's metabolic profile in individual patients.

Additionally, simpler and more rapid colorimetric methods have been developed for detecting this compound and its metabolite, isonicotinylglycine, in urine. nih.gov These tests can be performed with minimal equipment, making them suitable for monitoring patient compliance in resource-limited settings. The presence of these metabolites in urine provides a reliable indication that a dose of isoniazid has been ingested. These bioanalytical applications underscore the role of this compound as a key biomarker for verifying the intake of isoniazid. nih.gov

Table 2: Bioanalytical Methods for this compound Detection

| Analytical Technique | Biological Matrix | Application | Findings |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma | Pharmacokinetic studies of isoniazid | Allows for precise quantification of this compound and other metabolites to understand drug exposure and metabolic profiles. researchgate.net |

| Colorimetric Assay | Urine | Patient compliance monitoring | Provides a rapid and simple method to confirm the recent ingestion of isoniazid by detecting this compound and isonicotinylglycine. nih.gov |

Vi. Advanced Materials Science Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Isonicotinic acid and its derivatives are extensively utilized as organic ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.comchempanda.comchemicalbook.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional networks. acs.orgtandfonline.com The choice of metal ion, solvent, and reaction conditions, such as temperature, can influence the final structure and properties of the resulting framework. rsc.orgresearchgate.net

For instance, the hydrothermal reaction of this compound with copper(I) halide results in the formation of a copper(I) halide coordination polymer, [CuBr(IN)]n. sigmaaldrich.comchempanda.comsigmaaldrich.comscientificlabs.ie Similarly, cobalt(II) has been used to create new coordination polymers with this compound, resulting in different crystal structures depending on the synthesis temperature. researchgate.net Researchers have also successfully synthesized heterometallic 3d–4f coordination polymers by reacting rare earth nitrates, CuCN, 2,7-naphthalenedisulfonate, and this compound. tandfonline.com A solvent-free mechanochemical synthesis has been developed for a microporous metal-organic framework, [Cu(INA)2], by grinding copper acetate (B1210297) and this compound. rsc.org

The resulting coordination polymers and MOFs can exhibit fascinating topologies. For example, a 3D framework of a manganese(II) azido (B1232118) coordination polymer with isonicotinate (B8489971) as a coligand displays an unprecedented 3,4,6-connected 6-nodal structure. acs.org Another example is a palladium(II)-cobalt(II) coordination polymer with this compound, [Co(H2O)4{PdCl2(INA)2}]n, which has been synthesized and characterized. jst.go.jp The inherent porosity and tunable nature of these materials make them promising candidates for various applications. europa.eu

Coordination polymers and MOFs incorporating this compound often exhibit interesting luminescent properties, making them suitable for applications in optical devices and sensors. researchgate.net The delocalized π-electrons of the pyridyl rings in this compound contribute to its potential as a candidate for preparing light-emitting compounds. scispace.com

The luminescence can be influenced by the choice of the metal center. For example, a rhenium(I) metal-ligand complex, Re(bcp)(CO)3(4-COOHPy), where 4-COOHPy is this compound, displays high quantum yields and long excited-state lifetimes. nih.gov Similarly, cadmium(II) coordination polymers with this compound exhibit luminescence with emission maxima in the blue to green region, with the properties being dependent on the solvent and temperature. rsc.org A mercury-based this compound compound has been shown to be a potential candidate for blue-light luminescent materials, with an intense emission at 451 nm. scispace.com

Lanthanide-based coordination polymers with this compound are also of significant interest due to their potential for sharp and intense luminescence. For instance, a yttrium(III) compound shows blue photoluminescence, while a lanthanum-mercury(II) compound exhibits green photoluminescence. tandfonline.com Another study reported a metal phosphate-oxalate with a layered structure, prepared using this compound as a template, that shows intense blue-green luminescence with a high quantum yield of 28.35%. rsc.org

Table 1: Luminescent Properties of this compound-Based Coordination Polymers and MOFs

| Compound/Material | Metal Center(s) | Emission Color/Wavelength | Quantum Yield | Reference |

| Re(bcp)(CO)3(4-COOHPy) | Rhenium(I) | Not specified | > 0.5 | nih.gov |

| {[Cd(IN)2]·H2O}n | Cadmium(II) | Deep blue, blue, light blue, green | Not specified | rsc.org |

| (HgCl3)n(C6NO2H6)n(C6NO2H5)n•nH2O | Mercury(II) | Blue (451 nm) | Not specified | scispace.com |

| Y(HIA)2(H2O)4(NO3) | Yttrium(III) | Blue | Not specified | tandfonline.com |

| [LaHg3Cl8(HIA)4]nnCl | Lanthanum(III), Mercury(II) | Green | Not specified | tandfonline.com |

| SCU-26 (Metal phosphate-oxalate) | Not specified | Blue-green | 28.35% | rsc.org |

The semiconducting nature of some this compound-based coordination polymers and MOFs opens up possibilities for their use in electronic devices. The delocalized π-systems of the this compound ligand can facilitate charge transport within the material. The band gap of these materials, a key parameter for semiconductor applications, can be tuned by modifying the structure and composition.

For example, two rare earth this compound compounds, one with yttrium(III) and the other with lanthanum(III) and mercury(II), have been reported to be wide band gap semiconductors with band gaps of 2.86 eV and 3.12 eV, respectively. tandfonline.com In another study, a Cr-based MOF modulated with this compound (Cr-PTC-HIna) was synthesized and found to have a band gap energy of 2.05 eV, indicating its potential as a visible-light-responsive semiconductor material. bcrec.idresearchgate.net The addition of the this compound modulator was found to reduce the particle size of the MOF, which in turn can influence the bandgap energy. bcrec.id

This compound and its derivatives have also been explored in the context of dye-sensitized solar cells (DSSCs). Novel self-assembled dyads of a zinc porphyrin and an this compound derivative have been synthesized and applied in DSSCs. researchgate.net Furthermore, the excited electron transfer dynamics of this compound adsorbed on a rutile TiO2 (110) semiconductor surface have been studied, which is crucial for understanding the efficiency of light-harvesting applications. researchgate.net The development of conductive lanthanide-based MOFs using this compound has also been reported, with the electrical conductivity being dependent on the specific lanthanide ion used. chemistryviews.org

Table 2: Semiconductor Properties of this compound-Based Materials

| Material | Composition | Band Gap (eV) | Potential Application | Reference |

| Y(HIA)2(H2O)4(NO3) | Yttrium(III), this compound | 2.86 | Semiconductor | tandfonline.com |

| [LaHg3Cl8(HIA)4]nnCl | Lanthanum(III), Mercury(II), this compound | 3.12 | Semiconductor | tandfonline.com |

| Cr-PTC-HIna | Chromium, Perylene-3,4,9,10-tetracarboxylic acid, this compound | 2.05 | Photocatalyst | bcrec.idresearchgate.net |

| Al/Cu-complex/p-Si | Copper, Nicotinic acid/Nicotinamide (B372718) | Not specified | Photodiode | bilecik.edu.tr |

| Al/Mn-complex/p-Si | Manganese, Nicotinic acid/Nicotinamide | Not specified | Photodiode | bilecik.edu.tr |

Catalysis

This compound and its derivatives are not only structural components but also active participants in catalytic processes. They can function as organocatalysts or as ligands in metal-catalyzed reactions, contributing to the efficiency and selectivity of various chemical transformations.

This compound itself can act as an organocatalyst. It has been successfully employed in the one-pot, four-component condensation reaction to synthesize pyranopyrazole-based heterocyclic compounds. sigmaaldrich.comchempanda.comsigmaaldrich.comscientificlabs.ie In this role, the acidic and basic sites within the this compound molecule likely contribute to its catalytic activity.

In metal-catalyzed reactions, this compound derivatives often serve as directing groups or ligands to facilitate C-H bond functionalization. For instance, a palladium(0)/PR3-catalyzed arylation of nicotinic and this compound derivatives has been developed, providing a method for preparing structurally diverse compounds that are important in medicinal chemistry. nih.govbeilstein-journals.orgnih.govresearchgate.net This represents a significant advancement in the direct functionalization of pyridine rings.

The use of earth-abundant metals in catalysis is a growing area of research due to sustainability considerations. researchgate.netsioc-journal.cn MOFs constructed with earth-abundant metals and this compound-based linkers have shown promise in catalysis. For example, a nickel-based MOF, Ni-DDIA, where DDIA is a derivative of this compound, has demonstrated high catalytic performance in the Biginelli reaction under solvent-free conditions. acs.org This is attributed to the cooperative effect of the Lewis acidic Ni(II) sites and Brønsted acidic -COOH groups within the framework. The synthesis of a copper(II) complex-functionalized Fe3O4 with this compound has also been reported as a magnetically recoverable nanocatalyst for alcohol oxidation and nitrophenol reduction. researchgate.net

Photocatalysis offers an environmentally friendly approach to degrading pollutants. acs.org MOFs containing this compound have been investigated for their potential in the photocatalytic remediation of environmental contaminants. A novel chromium-based MOF modulated with this compound (Cr-PTC-HIna) has been synthesized and shown to be effective in the photocatalytic degradation of methylene (B1212753) blue under visible light irradiation. bcrec.idresearchgate.net The addition of this compound as a modulator increased the surface area and pore volume of the MOF, enhancing its catalytic activity. researchgate.net The study found that electron holes and hydroxyl radicals were the dominant species responsible for the degradation of the dye. bcrec.id

Dye-Sensitized Solar Cells (DSSCs)

This compound and its derivatives have been explored for their potential to enhance the performance of dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net DSSCs are a type of photovoltaic cell that uses a photosensitizer dye adsorbed onto a semiconductor surface, typically titanium dioxide (TiO2), to convert light into electricity. researchgate.netresearchgate.net The performance of DSSCs is critically dependent on factors like light harvesting efficiency, electron injection, and charge recombination rates.

One application involves using this compound analogues as anchoring molecules in self-assembled dye systems. acs.org In one study, a series of self-assemblies were created based on a zinc porphyrin (ZnTPP) dye coordinated with different anchoring molecules, including one derived from this compound. researchgate.net These anchoring molecules bind the dye to the TiO2 semiconductor surface. researchgate.net A derivative featuring an acylamide and cyanoacetic acid group (W3) was synthesized to coordinate with the zinc porphyrin. researchgate.net This specific design aimed to inhibit undesirable dye aggregation and improve the efficiency of electron injection into the TiO2 surface. researchgate.net

The photovoltaic performance of these self-assembled systems was tested under standard AM 1.5 irradiation. researchgate.net The results showed that the choice of anchoring group significantly impacts the solar cell's efficiency. The device using the this compound-derived anchor (ZnTPP-W3) exhibited the best photoelectric performance compared to those with other anchors, which was attributed to higher short-circuit current density (Jsc) and open-circuit voltage (Voc). researchgate.net The improved performance was linked to the cyanoacetic acid anchoring group, which enhanced light-harvesting ability and resulted in a higher current density. researchgate.net

Table 2: Photovoltaic Performance of DSSCs with this compound Derivative-Based Dyes This table presents key performance parameters for DSSCs using different self-assembled zinc porphyrin dyes under AM 1.5 irradiation.

| Dye System | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (mV) | Incident Photon-to-Current Conversion Efficiency (IPCE) |

| ZnTPP-W1 | 2.65 | Not specified | 45% |

| ZnTPP-W2 | 2.78 | Not specified | 47% |

| ZnTPP-W3 | 3.69 | Not specified | 76% |

Data sourced from a study on self-assembled this compound derivatives and zinc porphyrin dyads. researchgate.net

Polymer Composites with Biological Activity

This compound has been incorporated into polymer composites to create materials with enhanced biological, particularly antimicrobial, activity. mdpi.com These functional materials leverage the inherent properties of polymers like chitosan (B1678972) and polyvinyl alcohol (PVA) and combine them with the bioactivity of this compound and its derivatives. mdpi.comekb.eg

One area of research focuses on modifying chitosan, a biocompatible and biodegradable polymer, to improve its functional properties. In one study, chitosan-based composite and nanocomposite hydrogels were synthesized by incorporating isonicotinic aldehyde (an this compound derivative) and bentonite (B74815) or nano-bentonite. ekb.eg The chemical modification involved the formation of a Schiff base between the amine groups of chitosan and the aldehyde group of isonicotinic aldehyde. ekb.eg The resulting hydrogels were evaluated for their ability to adsorb heavy metal ions and for their biological activity against various bacteria. ekb.eg The modified chitosan derivative hydrogels (In and IIn) demonstrated notable antimicrobial activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values comparable to the standard antibiotic ciprofloxacin (B1669076) against Bacillus subtilis. ekb.eg The enhanced activity is partly attributed to the heterocyclic moiety of the isonicotinic derivative. ekb.eg

Table 3: Antimicrobial Activity of Modified Chitosan Hydrogels This table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of chitosan-isonicotinic aldehyde derivative hydrogels against different bacterial strains.

| Hydrogel | Organism | MIC (µg/ml) | MBC (µg/ml) |

| In (Composite) | Bacillus subtilis | 19.5 | 38 |

| IIn (Nanocomposite) | Bacillus subtilis | 19.5 | 38 |

| Ciprofloxacin (Standard) | Bacillus subtilis | 19 | 38 |

Data sourced from a study on new modified chitosan composites. ekb.eg

Vii. Future Research Directions and Emerging Trends

Exploration of New Derivatization Strategies for Targeted Therapies

The functional versatility of the isonicotinic acid scaffold makes it an ideal candidate for derivatization to create novel therapeutic agents with enhanced specificity and efficacy. Future research is increasingly focused on moving beyond traditional applications to develop targeted therapies for a range of diseases.

A primary strategy involves the synthesis of isonicotinoyl-based compounds designed to interact with specific biological targets. mdpi.com For instance, researchers are designing isonicotinate (B8489971) derivatives with anti-inflammatory properties by targeting enzymes like cyclooxygenase-2 (COX-2). mdpi.com The synthesis of novel isonicotinates with varying lipophilic characteristics has yielded compounds with significantly higher inhibitory activity than standard drugs like ibuprofen. mdpi.com Another promising avenue is the modification of this compound hydrazide (isoniazid) to create derivatives with potent activity against drug-resistant strains of Mycobacterium tuberculosis. researchgate.net The addition of bulky, lipophilic groups, such as adamantane (B196018), has been shown to enhance the ability of the compound to penetrate the bacterial cell wall, potentially improving its efficacy. researchgate.netontosight.ai